Mechanism of Action: Irreversible vs. Reversible Inhibition of EGFR and ErbB2
Allitinib is an irreversible inhibitor of EGFR and ErbB2, forming a covalent bond with Cys797 of EGFR and Cys805 of ErbB2. In a direct head-to-head dilution assay, pre-incubation with a 100-fold excess of allitinib resulted in sustained, near-complete inhibition of both EGFR and ErbB2 enzymatic activity even after 100-fold dilution. In contrast, the reversible inhibitor lapatinib completely lost its inhibitory effect upon dilution under identical conditions [1]. This mechanism underpins the prolonged pharmacodynamic effect and potency against resistant mutants.
| Evidence Dimension | Recovery of enzymatic activity after 100-fold dilution |
|---|---|
| Target Compound Data | No recovery; sustained >90% inhibition of EGFR and ErbB2 |
| Comparator Or Baseline | Lapatinib: Complete recovery of activity; no inhibition after dilution |
| Quantified Difference | Qualitative difference in mechanism (covalent vs. reversible binding) |
| Conditions | Cell-free enzymatic assay with recombinant EGFR and ErbB2 kinases |
Why This Matters
This covalent, irreversible mechanism is the fundamental basis for Allitinib's superior efficacy against tumors with sustained ErbB signaling and its ability to overcome certain resistance mutations, making it a distinct chemical probe compared to reversible inhibitors like lapatinib.
- [1] Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, et al. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo. PLoS One. 2011;6(7):e21487. View Source
